1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKUKBETOOWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370882 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-23-5 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Ketoesters
A widely reported method involves cyclocondensation between β-ketoesters and hydrazine derivatives. For example:
- Reagents : Ethyl acetoacetate, tert-butylhydrazine, and hydrazine hydrate.
- Conditions : Reflux in ethanol (12–24 hours) under nitrogen atmosphere.
- Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and dehydration.
- Yield : 60–70% for small-scale reactions; drops to 40–50% at industrial scales due to side reactions like dimerization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 78–80°C (reflux) | |
| Reaction Time | 12–24 hours | |
| Scale-Up Challenges | Exothermic side reactions |
Hydrazine Substitution on Preformed Pyrazole Cores
Alternative approaches functionalize pre-synthesized pyrazole intermediates:
- Step 1 : Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid via hydrolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- Step 2 : Reaction with tert-butylamine and hydrazine hydrate under reflux.
Optimization Strategies :
- Catalysts : Palladium(PPh₃)₄ improves coupling efficiency in cross-coupling steps (5 mol% loading).
- Solvent Effects : DMF enhances reaction rates but increases hydrolysis risks; ethanol balances cost and safety.
Case Study :
- Substrate : 5-Methyl-1H-pyrazole-3-carboxylic acid (10 mmol).
- Reagents : tert-Butylamine (1.2 eq.), hydrazine hydrate (1.5 eq.).
- Yield : 76% after recrystallization.
Advanced Methodologies
Tandem Cross-Coupling/Electrocyclization
A novel Pd-catalyzed approach enables one-pot synthesis:
- Cross-Coupling : Enol triflates react with diazoacetates to form vinyl diazoacetates.
- Electrocyclization : Thermal ring closure yields trisubstituted pyrazoles.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Solvent : DMF with N-methylmorpholine (NMM) as base.
- Yield : 84% for 50 mmol scale.
Advantages :
Bromination-Functionalization Sequences
Patents describe bromination as a key step for further derivatization:
- Bromination : 5-Hydroxy-1-methylpyrazole-3-carboxylate treated with POBr₃ in acetonitrile.
- Substitution : Brominated intermediates react with tert-butyl carbamate under Mitsunobu conditions.
Data :
| Step | Reagents | Yield |
|---|---|---|
| Bromination | POBr₃, CH₃CN | 55.9% |
| Carbamate Formation | DIAD, tert-butyl alcohol | 50.4% |
Industrial-Scale Production
Continuous Flow Reactors
Recent advancements emphasize flow chemistry for improved heat management and reproducibility:
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water (7:3) achieves ≥98% purity.
Mechanistic Insights and Side Reactions
Competing Pathways
Stereochemical Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Limitations |
|---|---|---|---|
| Cyclocondensation | 60–70 | Moderate | Dimerization at scale |
| Tandem Cross-Coupling | 84 | High | Pd catalyst cost |
| Bromination Sequence | 50–55 | Low | Toxic POBr₃ handling |
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Synthetic Applications
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various pyrazole derivatives, which are significant in medicinal chemistry due to their biological activities.
Case Study: Synthesis of N-Pyrazolyl Imines
A notable application is the synthesis of N-pyrazolyl imines through condensation reactions involving this compound. This process has demonstrated high atom economy and efficiency, making it suitable for generating complex molecular structures that are precursors for pharmaceuticals .
Biological Applications
The compound has shown potential in biological research, particularly in cell biology and pharmacology. Its derivatives have been investigated for their bioactive properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, certain synthesized derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Material Science Applications
In material science, this compound can be employed as a building block for creating novel materials with specific properties.
Case Study: Polymeric Materials
The incorporation of this compound into polymeric matrices has been explored to enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that pyrazole-containing polymers exhibit improved performance in various applications, including coatings and composites .
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Below is a systematic comparison of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide with structurally analogous compounds.
Structural Analogues with Tert-Butyl Groups
Key Observations :
- Synthetic Yields : Piperidine-containing derivatives (e.g., 5m, 5n) exhibit higher yields (79–81%) compared to benzodioxol derivatives (63%), suggesting steric and electronic factors influence reaction efficiency .
Pyrazole-3-Carbohydrazide Derivatives with Schiff Base Modifications
Schiff base derivatives of pyrazole-carbohydrazides are synthesized via condensation with aldehydes. These compounds often exhibit enhanced bioactivity and electronic tunability.
Key Observations :
- Bioactivity : Schiff bases demonstrate antifungal and antioxidant properties, while the target compound’s bioactivity remains underexplored in the provided evidence .
Biological Activity
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (CAS Number: 306937-23-5) is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds that often exhibit diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent research studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H16N4O |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 1-tert-butyl-5-methylpyrazole-3-carbohydrazide |
| CAS Number | 306937-23-5 |
| SMILES | CC1=CC(=NN1C(C)(C)C)C(=O)NN |
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with tert-butylamine and hydrazine hydrate under reflux conditions in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and recrystallization .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptor activities, leading to various pharmacological effects. However, detailed pathways and molecular interactions are still under investigation .
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds have shown IC50 values as low as 0.01 µM against COX-2, suggesting a strong anti-inflammatory potential .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer models such as MCF7 and A549 cells .
Comparative Analysis
To further understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Cytotoxic (Hep-2) |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 26 | Antitumor (A549) |
Study on Anticancer Properties
A study published in Molecules explored various pyrazole derivatives for their anticancer properties. Among these, compounds structurally similar to this compound were found to induce apoptosis in cancer cells, with significant growth inhibition observed at low concentrations (IC50 values ranging from 10 µM to less than 0.95 nM) .
Anti-inflammatory Potential
Another research article focused on the anti-inflammatory activities of pyrazole compounds, revealing that certain derivatives exhibited superior inhibition of COX enzymes compared to traditional anti-inflammatory drugs like celecoxib. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole cores. For example, hydrazide formation at the C3 position of the pyrazole ring can be achieved by reacting the corresponding carbonyl chloride intermediate with hydrazine hydrate under reflux in ethanol . Optimization often involves controlling stoichiometric ratios (e.g., 1.2 equivalents of hydrazine) and reaction time (12–24 hours) to minimize side products like over-alkylated derivatives. Solvent selection (e.g., THF vs. ethanol) and temperature gradients (0°C to reflux) are critical for regioselectivity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry, particularly distinguishing between N1- and N2-substituted pyrazole isomers. The tert-butyl group typically appears as a singlet at ~1.3 ppm (H) and 28–32 ppm (C) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., unreacted intermediates) and confirms molecular ion peaks [M+H] .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally analogous pyrazole-carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?
Molecular docking studies against target proteins (e.g., carbonic anhydrase or prostaglandin synthases) can identify potential binding modes. For example, the tert-butyl group may occupy hydrophobic pockets, while the carbohydrazide moiety forms hydrogen bonds with catalytic residues. Software like AutoDock Vina or Schrödinger Suite can calculate binding affinities (ΔG values), with validation via in vitro assays . Contradictions between predicted and experimental IC values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole core?
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the C5 methyl group, enabling selective introduction of electrophiles .
- Protection/Deprotection : Temporary protection of the carbohydrazide group with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during C4/C5 modifications .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves selectivity in heterocyclic ring formation .
Q. How does the tert-butyl group influence the compound’s physicochemical properties and bioactivity?
- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : The bulky substituent reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal stability assays (t > 60 minutes) .
- Steric Effects : May hinder interactions with flat binding pockets (e.g., kinase ATP sites), necessitating structural analogs with smaller substituents for SAR studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Discrepancies often arise from variations in starting material purity or reaction scale. For example:
- Small-Scale (1 mmol) : Yields ~60–70% due to easier temperature control .
- Large-Scale (100 mmol) : Yields drop to 40–50% due to exothermic side reactions (e.g., dimerization). Mitigation strategies include slow reagent addition and inline IR monitoring .
- Solvent Polarity : Polar aprotic solvents (DMF) may improve solubility but increase hydrolysis risks for the hydrazide group, necessitating trade-offs .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥98% by HPLC) .
- TLC Monitoring : R = 0.4–0.5 (ethyl acetate/hexane 1:1) aids in tracking reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
